5-(6-Aminopyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(6-Aminopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyrazines are six-membered rings with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aminonitriles with dithioacids or isothiocyanates under specific conditions . Another approach includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-(6-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(6-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
5-(6-Aminopyrazin-2-yl)thiazol-2-amine is unique due to its dual thiazole and pyrazine structure, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings.
Properties
Molecular Formula |
C7H7N5S |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-(6-aminopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,8,12)(H2,9,11) |
InChI Key |
ORJBLWVCJDSNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)C2=CN=C(S2)N |
Origin of Product |
United States |
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